molecular formula C16H11Br3N2OS B11522962 2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11522962
M. Wt: 519.0 g/mol
InChI Key: JWZYKCMQUMZIHW-QPSGOUHRSA-N
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Description

2-[(E)-[(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a tribrominated phenyl group, a benzothiophene ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multiple steps:

    Formation of the Tribromophenyl Group: This step involves the bromination of phenol to form 2,4,6-tribromophenol.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a series of cyclization reactions involving thiophene derivatives.

    Condensation Reaction: The final step involves the condensation of the tribromophenyl group with the benzothiophene derivative in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-[(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 2-[(E)-[(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tribromophenyl group is known to interact with active sites of enzymes, leading to inhibition of enzyme activity. The benzothiophene ring can interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-[(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of the tribromophenyl group with the benzothiophene ring and carbonitrile group, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H11Br3N2OS

Molecular Weight

519.0 g/mol

IUPAC Name

2-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H11Br3N2OS/c17-11-5-12(18)15(22)14(19)10(11)7-21-16-9(6-20)8-3-1-2-4-13(8)23-16/h5,7,22H,1-4H2/b21-7+

InChI Key

JWZYKCMQUMZIHW-QPSGOUHRSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=C(C=C3Br)Br)O)Br)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=C(C=C3Br)Br)O)Br)C#N

Origin of Product

United States

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